AK-7
Overview
Description
AK 7 is a selective inhibitor of sirtuin 2, a member of the sirtuin family of proteins that are involved in cellular regulation. This compound is known for its ability to permeate both cells and the blood-brain barrier, making it a valuable tool in neurological research. AK 7 has shown potential in treating neurodegenerative diseases such as Huntington’s disease and Parkinson’s disease due to its neuroprotective properties .
Scientific Research Applications
AK 7 has a wide range of scientific research applications:
Chemistry: AK 7 is used as a tool compound to study the inhibition of sirtuin 2 and its effects on cellular processes.
Biology: In biological research, AK 7 is used to investigate the role of sirtuin 2 in neurodegenerative diseases and other cellular functions.
Medicine: AK 7 has shown promise in preclinical studies for the treatment of Huntington’s disease and Parkinson’s disease due to its neuroprotective effects.
Industry: AK 7 is used in the development of new therapeutic agents targeting sirtuin 2
Mechanism of Action
Target of Action
The primary target of AK-7 is Sirtuin 2 (SIRT2) . Sirtuins are a family of proteins that play key roles in regulating cellular health. SIRT2 is a member of the sirtuin family of proteins, which are known to regulate cellular functions through deacetylation of proteins .
Mode of Action
This compound acts as an inhibitor of SIRT2 . It binds to SIRT2 and inhibits its activity, which can lead to various changes in cellular function .
Biochemical Pathways
The inhibition of SIRT2 by this compound affects various biochemical pathways. For instance, it has been found to play a role in the regulation of the cell cycle and apoptosis . This compound has been shown to inhibit cell proliferation in a dose- and time-dependent manner . It also increases apoptosis rate, DNA fragmentation, and caspase-3 activity .
Result of Action
The inhibition of SIRT2 by this compound leads to several molecular and cellular effects. For instance, it has been shown to have a cytotoxic effect on U87 glioblastoma multiforme cells . After this compound treatment, the colony-forming capacity of these cells was suppressed . Moreover, this compound increased the rate of apoptosis, DNA fragmentation, and caspase-3 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AK 7 involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:
Formation of the Core Structure: The core structure of AK 7 is synthesized through a series of reactions involving bromination and sulfonylation.
Bromination: The introduction of a bromine atom into the aromatic ring is achieved using bromine or a brominating agent under controlled conditions.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride in the presence of a base such as pyridine.
Coupling Reactions: The final steps involve coupling reactions to attach the hexahydro-1H-azepin-1-yl group to the core structure.
Industrial Production Methods
Industrial production of AK 7 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
AK 7 undergoes various chemical reactions, including:
Oxidation: AK 7 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert AK 7 into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can modify the aromatic ring of AK 7.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions under basic conditions.
Major Products
Comparison with Similar Compounds
Similar Compounds
Sirtinol: Another sirtuin inhibitor, but less selective for sirtuin 2.
EX-527: A selective inhibitor of sirtuin 1, used in research on metabolic regulation.
AGK2: A selective sirtuin 2 inhibitor, similar to AK 7 but with different pharmacokinetic properties.
Uniqueness of AK 7
AK 7 is unique due to its high selectivity for sirtuin 2 and its ability to permeate the blood-brain barrier. This makes it particularly valuable in neurological research, where it can be used to study the effects of sirtuin 2 inhibition in the brain .
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c20-16-8-6-9-17(14-16)21-19(23)15-7-5-10-18(13-15)26(24,25)22-11-3-1-2-4-12-22/h5-10,13-14H,1-4,11-12H2,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAYHZZWYNXHEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194926 | |
Record name | AK-7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420831-40-9 | |
Record name | AK-7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0420831409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AK-7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 420831-40-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AK-7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308B6B695N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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